ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Scientific Research Applications
Chemical Structure and Reactivity
Ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is involved in intriguing chemical reactions due to its complex structure. For instance, ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates exhibit ring–chain isomerisation in solution, influenced by the solvent and the length of the polyfluoroalkyl substituent, leading to unique heterocyclic ring opening at the C(7)–N(8) bond (Pryadeina et al., 2008).
Potential Medical Applications
The compound's derivatives show promising biological activities. For example, certain structural analogs have been synthesized and evaluated for their tuberculostatic activity, indicating potential uses in the treatment of tuberculosis (Titova et al., 2019). Additionally, a novel compound with a similar structure demonstrated significant antitumor activities against human lung and hepatocellular carcinoma cell lines, suggesting its potential in cancer therapy (Gomha et al., 2017).
Synthesis and Characterization
The synthesis processes of derivatives of this compound are of significant interest. A study discussed the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives, showcasing the versatility of the base structure for creating various derivatives (Mohamed, 2021). Another research focused on the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines, highlighting the compound's flexibility in forming different structures (Lashmanova et al., 2019).
Advanced Material Applications
The compound's derivatives have also been explored in the synthesis of advanced materials. For instance, a study on 2-R-7-methyl[1,2,4]triazolo[2,3-a]pyrimidines revealed their potential in material science due to their unique structural properties (Shikhaliev et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
ethyl 7-[(E)-2-ethoxyprop-1-enyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-4-19-9(3)6-11-10(12(18)20-5-2)7-14-13-15-8-16-17(11)13/h6-8H,4-5H2,1-3H3/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSYSPRZNWKGAQ-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC1=C(C=NC2=NC=NN12)C(=O)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C/C1=C(C=NC2=NC=NN12)C(=O)OCC)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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